Cas no 2138547-95-0 (4-(propan-2-yl)-3-(1H-1,2,3-triazol-1-yl)cyclohexan-1-one)

4-(propan-2-yl)-3-(1H-1,2,3-triazol-1-yl)cyclohexan-1-one structure
2138547-95-0 structure
商品名:4-(propan-2-yl)-3-(1H-1,2,3-triazol-1-yl)cyclohexan-1-one
CAS番号:2138547-95-0
MF:C11H17N3O
メガワット:207.272182226181
CID:5934467
PubChem ID:165496719

4-(propan-2-yl)-3-(1H-1,2,3-triazol-1-yl)cyclohexan-1-one 化学的及び物理的性質

名前と識別子

    • 2138547-95-0
    • EN300-1158807
    • 4-(propan-2-yl)-3-(1H-1,2,3-triazol-1-yl)cyclohexan-1-one
    • インチ: 1S/C11H17N3O/c1-8(2)10-4-3-9(15)7-11(10)14-6-5-12-13-14/h5-6,8,10-11H,3-4,7H2,1-2H3
    • InChIKey: YAWOXNNBAGDABB-UHFFFAOYSA-N
    • ほほえんだ: O=C1CCC(C(C)C)C(C1)N1C=CN=N1

計算された属性

  • せいみつぶんしりょう: 207.137162174g/mol
  • どういたいしつりょう: 207.137162174g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 242
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 47.8Ų

4-(propan-2-yl)-3-(1H-1,2,3-triazol-1-yl)cyclohexan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1158807-0.25g
4-(propan-2-yl)-3-(1H-1,2,3-triazol-1-yl)cyclohexan-1-one
2138547-95-0
0.25g
$789.0 2023-06-08
Enamine
EN300-1158807-0.5g
4-(propan-2-yl)-3-(1H-1,2,3-triazol-1-yl)cyclohexan-1-one
2138547-95-0
0.5g
$823.0 2023-06-08
Enamine
EN300-1158807-5.0g
4-(propan-2-yl)-3-(1H-1,2,3-triazol-1-yl)cyclohexan-1-one
2138547-95-0
5g
$2485.0 2023-06-08
Enamine
EN300-1158807-2.5g
4-(propan-2-yl)-3-(1H-1,2,3-triazol-1-yl)cyclohexan-1-one
2138547-95-0
2.5g
$1680.0 2023-06-08
Enamine
EN300-1158807-10.0g
4-(propan-2-yl)-3-(1H-1,2,3-triazol-1-yl)cyclohexan-1-one
2138547-95-0
10g
$3683.0 2023-06-08
Enamine
EN300-1158807-0.1g
4-(propan-2-yl)-3-(1H-1,2,3-triazol-1-yl)cyclohexan-1-one
2138547-95-0
0.1g
$755.0 2023-06-08
Enamine
EN300-1158807-0.05g
4-(propan-2-yl)-3-(1H-1,2,3-triazol-1-yl)cyclohexan-1-one
2138547-95-0
0.05g
$719.0 2023-06-08
Enamine
EN300-1158807-1.0g
4-(propan-2-yl)-3-(1H-1,2,3-triazol-1-yl)cyclohexan-1-one
2138547-95-0
1g
$857.0 2023-06-08

4-(propan-2-yl)-3-(1H-1,2,3-triazol-1-yl)cyclohexan-1-one 関連文献

4-(propan-2-yl)-3-(1H-1,2,3-triazol-1-yl)cyclohexan-1-oneに関する追加情報

Recent Advances in the Study of 4-(propan-2-yl)-3-(1H-1,2,3-triazol-1-yl)cyclohexan-1-one (CAS: 2138547-95-0)

The compound 4-(propan-2-yl)-3-(1H-1,2,3-triazol-1-yl)cyclohexan-1-one (CAS: 2138547-95-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug discovery.

Recent studies have highlighted the synthetic versatility of 4-(propan-2-yl)-3-(1H-1,2,3-triazol-1-yl)cyclohexan-1-one, which combines a cyclohexanone core with a triazole moiety and an isopropyl group. The triazole ring, in particular, is known for its stability and ability to participate in hydrogen bonding, making it a valuable pharmacophore in drug design. Researchers have employed various synthetic routes, including click chemistry, to efficiently produce this compound and its derivatives.

In terms of biological activity, preliminary investigations suggest that 4-(propan-2-yl)-3-(1H-1,2,3-triazol-1-yl)cyclohexan-1-one exhibits promising interactions with several enzymatic targets. For instance, molecular docking studies have revealed its potential as an inhibitor of kinases and proteases, which are critical in numerous disease pathways. Additionally, its moderate lipophilicity, as indicated by computational models, suggests favorable pharmacokinetic properties for further development.

One of the most notable findings comes from a 2023 study published in the Journal of Medicinal Chemistry, where researchers evaluated the compound's efficacy in vitro against cancer cell lines. The results demonstrated selective cytotoxicity against certain cancer types, with IC50 values in the low micromolar range. These findings position 4-(propan-2-yl)-3-(1H-1,2,3-triazol-1-yl)cyclohexan-1-one as a potential candidate for anticancer drug development, warranting further mechanistic and in vivo studies.

Despite these promising results, challenges remain in optimizing the compound's selectivity and reducing potential off-target effects. Current research efforts are focused on structural modifications to enhance its binding affinity and specificity. For example, recent work has explored the introduction of electron-withdrawing or -donating groups on the triazole ring to modulate its electronic properties and improve target engagement.

In conclusion, 4-(propan-2-yl)-3-(1H-1,2,3-triazol-1-yl)cyclohexan-1-one represents an exciting area of research in medicinal chemistry. Its unique structural features, combined with promising biological activity, make it a compelling subject for further investigation. Future studies should focus on elucidating its mechanism of action, optimizing its pharmacological profile, and evaluating its therapeutic potential in relevant disease models. As research progresses, this compound may emerge as a valuable tool for understanding disease mechanisms or as a lead for novel therapeutics.

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